4-[(Carbamoylimino)amino]benzoic acid
Overview
Description
Scientific Research Applications
Novel Amino Acid Synthesis for Peptidomimetics 4-Amino-3-(aminomethyl)benzoic acid, an unnatural amino acid, shows potential as a building block for the synthesis of peptidomimetics and scaffolds in combinatorial chemistry. Its synthesis from 4-aminobenzoic acid involves regioselective amidomethylation, yielding derivatives useful for pseudopeptide synthesis due to their distinct functionalities, which include selective reactions with Boc2O or Fmoc−OSu, absence of acylation at the arylamino group for peptide bond formation, and the possibility of acylation under base-free conditions. This has been demonstrated in the solid-phase synthesis of an AmAbz-containing branched pseudopeptide, illustrating its utility in developing new peptidomimetic structures (Pascal et al., 2000).
Biosensor Development for Benzoic Acid Derivatives A synthetic biosensor, sBAD, was constructed to detect benzoic acid derivatives in Saccharomyces cerevisiae. This biosensor combines a pHBA-binding domain with LexA DNA binding and transactivation domains, showing activation in the presence of various carboxylic acids including benzoic acid derivatives. It enables high-throughput screening for microbial production of these compounds, demonstrating a potential tool for metabolic engineering aimed at sustainable production of industrial precursors (Castaño-Cerezo et al., 2020).
Unexpected Chemical Transformations An unexpected chemical transformation led to the synthesis of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a 3,4-diaminoisocoumarine derivative. This novel methodology demonstrates the potential for discovering new compounds and pathways in the synthesis of benzofuran derivatives, providing insights into the reactivity and application of these chemical structures in various fields (Rodríguez et al., 2022).
Schiff Base Compounds for Biological Activity Research into Schiff base compounds derived from 4-aminobenzoic acid has explored their synthesis and biological activity against various bacterial strains. These compounds, synthesized through reactions with aldehydes and ketones, have been studied for their spectroscopic properties and biological activity, highlighting the potential for developing new antimicrobial agents based on 4-aminobenzoic acid derivatives (Radi et al., 2019).
Investigation into Charge Transfer Properties The study of 4-(N-phenylamino)benzoic acid (PhABA) and its fluorescence spectra in various solvents reveals insights into intramolecular charge transfer (ICT) phenomena. This research aids in understanding the photophysical properties of benzoic acid derivatives, which can contribute to the design of materials and molecules with specific electronic and optical properties (Ma et al., 2003).
Mechanism of Action
Target of Action
It’s structurally similar to 4-aminobenzoic acid (paba), which is known to be an intermediate in the synthesis of folate by bacteria, plants, and fungi .
Mode of Action
It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
Paba is known to be involved in the synthesis of folate, a crucial biochemical pathway in many bacterial species, yeasts, and plants .
Pharmacokinetics
The structurally similar compound, paba, is known to have a short serum half-life of one hour for the free drug .
Result of Action
Paba is known to be bacteriostatic against mycobacterium tuberculosis, preventing the multiplication of bacteria without destroying them .
Properties
IUPAC Name |
4-(carbamoyldiazenyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c9-8(14)11-10-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,9,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVLKKQXBCNPIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454248 | |
Record name | AGN-PC-0NFGCF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41779-98-0 | |
Record name | AGN-PC-0NFGCF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.